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Compound of Interest

5-cyclopropyl-2-methoxybenzoic
Compound Name:

acid
CAS No.: 1551181-02-2
Cat. No.: B6235884

Get Quote

Executive Summary & Structural Context

5-Cyclopropyl-2-methoxybenzoic acid is a bifunctional aromatic building block characterized
by an ortho-methoxy carboxylic acid core and a meta-positioned cyclopropyl ring. Its
fragmentation behavior is governed by two competing mechanistic drivers:[1][2]

+ The Ortho-Effect: The interaction between the C2-methoxy group and the C1-carboxylic acid,
leading to characteristic neutral losses (H20, CHz0).

+ Cyclopropyl Stability vs. Ring Opening: The C5-cyclopropyl group adds significant
lipophilicity and unique fragmentation channels (loss of Cz2Ha4) that distinguish it from
isopropy! or propyl analogs.

Key Diagnostic lon (ESI-):m/z 147 (Decarboxylated core). Key Diagnostic lon (El):m/z 174
(Ortho-elimination of water) and m/z 164 (Loss of ethylene from cyclopropyl).
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Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended. These
workflows cover both high-resolution LC-MS/MS (for purity/metabolite ID) and GC-MS (for
volatile impurity profiling).

Protocol A: LC-ESI-MS/MS (Negative Mode)

» Rationale: Carboxylic acids ionize most efficiently in negative mode, producing clean [M-H]~
precursors.

System: Triple Quadrupole (QqQ) or Q-TOF.

Mobile Phase:

o A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for higher sensitivity).
o B: Acetonitrile.

lon Source Parameters:

o Spray Voltage: -2.5 kV to -3.5 kV.

o Capillary Temp: 300-350 °C.

o Sheath Gas: 35-45 arb units.

Validation Check: Inject 2-Methoxybenzoic acid (Standard). Ensure detection of m/z 151 -
107 transition.

Protocol B: GC-EI-MS (70 eV)

o Rationale: Provides structural fingerprinting via radical cation fragmentation.

» Derivatization (Optional but Recommended): TMS-derivatization (BSTFA + 1% TMCS, 60°C,
30 min) prevents tailing of the free acid.

o Note: The data below refers to the underivatized free acid for direct structural correlation.
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e Column: HP-5ms or equivalent (30m x 0.25mm, 0.25um).

e Temp Program: 60°C (1 min) —» 20°C/min - 280°C (5 min).
Fragmentation Analysis & Pathways
Electrospray lonization (ESI-): The Decarboxylation

Pathway

In negative mode, the fragmentation is dominated by the stability of the anion.
e Precursor: [M-H]~ at m/z 191.
e Primary Fragment: Loss of COz (44 Da).[3]

o Mechanism: Inductive cleavage of the carboxylate group.

o Product: m/z 147 (4-cyclopropyl-1-methoxybenzene anion).

e Secondary Fragment: Loss of Methyl Radical (*CHs) from the methoxy group (High Energy
CID).

o Product: m/z 176 (Radical anion, less common in standard ESI).
Electron lonization (El): The Ortho-Effect & Ring
Opening

The EI spectrum is more complex and structurally informative. The molecular ion (m/z 192) is
distinct.

o The Ortho-Effect (Diagnostic for 2-Methoxy):

o The close proximity of the methoxy oxygen and the carboxylic acid hydrogen facilitates a
6-membered transition state.

o Pathway: [M]*e (192) — Loss of H20 (18 Da) —» m/z 174.
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o Note: This distinguishes it from 3-methoxy or 4-methoxy isomers, which primarily lose «OH
(m/z 175) or «OCHs (m/z 161).

e Cyclopropyl Degradation:

o Cyclopropyl rings on aromatic systems can undergo ring opening followed by the loss of
ethylene (CzHa4, 28 Da).

o Pathway: [M]*e (192) — Loss of C2Ha - m/z 164.

o Alternatively, the cyclopropyl group can be lost entirely as a radical (*CsHs, 41 Da) to yield
m/z 151.

Visualization of Fragmentation Pathways

Molecular lon [M]+.

m/z 192

- H20 (18 Da) /- OH (17 Da) \- C2H4 (28 Da) - C3H5 (41 Da)

[M - H20]+. [M - OH]+ [M - C2H4]+. [M - C3H5]+
(Ortho Effect) (Acylium lon) (Cyclopropyl Ring Open) (Loss of Cyclopropyl)
m/z 174 m/z 175 m/z 164 m/z 151

- C3H5 /-CO/-C2H2

Base Peak Core
m/z 133/135

Click to download full resolution via product page

Caption: Predicted Electron lonization (EIl) fragmentation pathway highlighting the competitive
Ortho-Effect and Cyclopropyl ring opening.

Comparative Performance: Target vs. Alternatives

In drug development, verifying the integrity of the cyclopropyl ring is critical, as it is often prone
to ring-opening during synthesis. The table below compares the target molecule against its
most common structural analog (the isopropyl derivative) and the core scaffold.
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ble 1: Di : :

Feature

Target Molecule

Alternative A:
Isopropy! Analog

Alternative B: Core
Scaffold

Compound Name

5-Cyclopropyl-2-

5-Isopropyl-2-

2-Methoxybenzoic

methoxybenzoic acid methoxybenzoic acid acid
Molecular Weight 192.2 g/mol 194.2 g/mol 152.1 g/mol
Molecular lon (El) m/z 192 m/z 194 m/z 152
Key Difference Cyclopropyl (CsHs) Isopropyl (CsH>) No Alkyl Sub.

) ) -28 Da (Cz2H4)(Ring -15 Da ([4]CHs)

Diagnostic Loss 1 ] ) N/A

opening) (Gem-dimethyl loss)
Resulting lon 1 m/z 164 m/z 179 N/A

Ortho Effect

m/z 174 (M-18)

m/z 176 (M-18)

m/z 134 (M-18)

Base Peak (ESI-)

m/z 147 (M-H-COz)

m/z 149 (M-H-COz)

m/z 107 (M-H-COz)

Analysis:

 Differentiation: The Target (192) and Alternative A (194) are separated by only 2 Da.

e QC Check: If your spectrum shows a strong loss of 15 Da (M-15), your sample is likely

contaminated with the Isopropyl analog (a common synthetic by-product if the

cyclopropanation is incomplete or uses isopropyl precursors). The Target molecule should

not show a strong M-15 peak relative to M-28.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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